molecular formula C8H9N3O3 B079573 1-Methyl-3-(4-nitrophenyl)urea CAS No. 13866-64-3

1-Methyl-3-(4-nitrophenyl)urea

Cat. No. B079573
CAS RN: 13866-64-3
M. Wt: 195.18 g/mol
InChI Key: KLRUCOUQQILQEI-UHFFFAOYSA-N
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Description

1-Methyl-3-(4-nitrophenyl)urea is a chemical compound with potential relevance in various fields, including organic synthesis and pharmacology. While specific studies on this exact compound are limited, research on related compounds provides valuable insights.

Synthesis Analysis

The synthesis of urea derivatives often involves the rearrangement or reaction of other precursor chemicals. For example, ureas can be synthesized from carboxylic acids using reagents like Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate, as demonstrated by Thalluri et al. (2014) (Thalluri et al., 2014). This process allows the conversion from carboxylic acid to urea in one pot, indicating a potential method for synthesizing 1-Methyl-3-(4-nitrophenyl)urea.

Molecular Structure Analysis

The molecular structure of urea derivatives is typically characterized using techniques like X-ray crystallography. For instance, Sharma et al. (2016) conducted X-ray crystallography of similar compounds, providing insights into the molecular geometry and intermolecular interactions (Sharma et al., 2016).

Chemical Reactions and Properties

Urea derivatives undergo various chemical reactions, contributing to their diverse properties. Kamiya et al. (1986) explored the reactions of nitroso ureas, revealing insights into their reactivity and potential applications (Kamiya et al., 1986).

Physical Properties Analysis

The physical properties of urea derivatives, such as solubility, melting point, and stability, are crucial for their practical applications. Research on similar compounds, like the work of Smith et al. (1978) on the crystal structure of nitrosoureas, can provide comparative data relevant to 1-Methyl-3-(4-nitrophenyl)urea (Smith et al., 1978).

Chemical Properties Analysis

The chemical properties, including reactivity, potential as a precursor for further reactions, and interactions with other compounds, are essential for understanding the applications of 1-Methyl-3-(4-nitrophenyl)urea. Studies on related urea derivatives, like the work of Gaudreault et al. (1988), provide insights into the chemical behavior of such compounds (Gaudreault et al., 1988).

properties

IUPAC Name

1-methyl-3-(4-nitrophenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O3/c1-9-8(12)10-6-2-4-7(5-3-6)11(13)14/h2-5H,1H3,(H2,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLRUCOUQQILQEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-N'-(4-nitrophenyl)urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
CS Wilcox, E Kim, D Romano, LH Kuo, AL Burt… - Tetrahedron, 1995 - Elsevier
Electron withdrawing groups have a strong effect on hydrogen bonding to aryl ureas. The effect of para substituents modestly exceeds the effect of meta substituents. Among common …
Number of citations: 174 www.sciencedirect.com
R Chhabra - 2007 - krex.k-state.edu
Compounds containing the tetrazole scaffold have wide variety of applications in medicine, food industry, automobile industry, photography, agriculture. As a result, the structure and …
Number of citations: 4 krex.k-state.edu
BA Hopkins - 2015 - deepblue.lib.umich.edu
Enantiopure nitrogen and oxygen containing heterocycles are prominently displayed in a variety of important pharmaceuticals and biologically active products. As such accessing these …
Number of citations: 1 deepblue.lib.umich.edu
JY Hwang, HS Choi, J Seo, HJ La, S Yoo… - Journal of …, 2006 - ACS Publications
A 2000-member library of benzopyran analogues was prepared by using a solid-phase synthesis protocol. Polymer-bound 6-alkylaminobenzopyrans 7 were synthesized as part of a …
Number of citations: 19 pubs.acs.org
J Kaeobamrung, A Lanui, S Mahawong… - RSC …, 2015 - pubs.rsc.org
Trisubstituted ureas can be synthesized in a one-pot fashion from bench-stable α-chloroaldoxime O-methanesulfonates and secondary amines under mild reaction conditions. Two …
Number of citations: 4 pubs.rsc.org
RM Fornwald, JA Fritz, JP Wolfe - Chemistry–A European …, 2014 - Wiley Online Library
The Pd‐catalyzed coupling of N‐allylsulfamides with aryl and alkenyl triflates to afford cyclic sulfamide products is described. In contrast to other known Pd‐catalyzed alkene …

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